molecular formula C8H7ClF2O B3067978 2-(4-Chlorophenyl)-2,2-difluoroethanol CAS No. 207799-86-8

2-(4-Chlorophenyl)-2,2-difluoroethanol

Cat. No.: B3067978
CAS No.: 207799-86-8
M. Wt: 192.59 g/mol
InChI Key: KNXSIHRPENLRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2,2-difluoroethanol is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2,2-difluoroethanol typically involves the reaction of 4-chlorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and low temperatures to ensure the stability of the difluoromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also common to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2,2-difluoroethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Chlorophenyl)-2,2-difluoroacetone or 2-(4-Chlorophenyl)-2,2-difluoroacetic acid.

    Reduction: Formation of 2-(4-Chlorophenyl)-2,2-difluoroethane.

    Substitution: Formation of compounds like 2-(4-Methoxyphenyl)-2,2-difluoroethanol or 2-(4-Cyanophenyl)-2,2-difluoroethanol.

Scientific Research Applications

2-(4-Chlorophenyl)-2,2-difluoroethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and difluoro groups can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2,2-difluoroethanol: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Methylphenyl)-2,2-difluoroethanol: Similar structure but with a methyl group instead of chlorine.

    2-(4-Fluorophenyl)-2,2-difluoroethanol: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-2,2-difluoroethanol is unique due to the presence of both chlorine and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its stability and selectivity in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-(4-chlorophenyl)-2,2-difluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXSIHRPENLRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium aluminum hydride, 2.4 grams (0.063 mole), is placed in a reaction vessel, and 200 mL of diethyl ether is added dropwise with stirring. To this is added dropwise a solution of 22.8 grams (0.097 mole) of ethyl 4-chlorophenyldifluoroacetate (prepared by methods taught by W. J. Middleton et al., J. Org. Chem., (1980), 45, 2883-2887) in 100 mL of diethyl ether, while maintaining the reaction mixture temperature at about 25° C. Upon completion of addition, the reaction mixture is stirred at ambient temperature for about 36 hours. The reaction is then quenched by the careful dropwise addition of an aqueous solution of 10% sodium hydroxide. The reaction mixture is slowly made acidic with aqueous 2N hydrochloric acid and then is diluted with 200 mL of water. The organic layer is separated, and the aqueous layer is washed with two 300 mL portions of diethyl ether. The organic layer and the diethyl ether washes are combined and washed with one 250 mL portion of an aqueous solution saturated with sodium chloride. The organic layer is dried with magnesium sulfate and filtered. The filtrate is concentrated under reduced pressure, yielding 2,2-difluoro-2-(4-chlorophenyl)ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-2,2-difluoroethanol
Reactant of Route 2
2-(4-Chlorophenyl)-2,2-difluoroethanol
Reactant of Route 3
2-(4-Chlorophenyl)-2,2-difluoroethanol
Reactant of Route 4
2-(4-Chlorophenyl)-2,2-difluoroethanol
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-2,2-difluoroethanol
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-2,2-difluoroethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.